molecular formula C11H22O2 B153018 Methyl 8-methylnonanoate CAS No. 5129-54-4

Methyl 8-methylnonanoate

Cat. No. B153018
CAS RN: 5129-54-4
M. Wt: 186.29 g/mol
InChI Key: UXZNAWMXEJTQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methylnonanoate is a chemical compound with the formula C11H22O2 . It is also known by other names such as 8-Methylnonanoic acid, methyl ester; Nonanoic acid, 8-methyl, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 8-methylnonanoate consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is UXZNAWMXEJTQCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 8-methylnonanoate has a molecular weight of 186.291 Da . It has a density of 0.9±0.1 g/cm3, a boiling point of 214.2±8.0 °C at 760 mmHg, and a flash point of 82.9±8.3 °C . It has 2 H bond acceptors, 0 H bond donors, 8 freely rotating bonds, and a polar surface area of 26 Å2 .

Scientific Research Applications

Medicine: Therapeutic Agent Research

Methyl 8-methylnonanoate is being explored for its potential therapeutic effects. For instance, it’s a degradation by-product of dihydrocapsaicin, which is known for its health-promoting effects on energy metabolism . Research on cellular responses to this compound in adipocytes suggests that it may modulate energy metabolism, which could have implications for weight management and metabolic diseases .

Agriculture: Pesticide Development

In agriculture, Methyl 8-methylnonanoate could be used to develop more effective pesticides. The compound’s structure allows for the potential creation of nanopesticides, which can improve plant health, expand the insecticidal spectrum, reduce pesticide use, prolong efficacy periods, and minimize environmental pollution .

Cosmetic Industry: Fragrance and Skincare

The cosmetic industry could utilize Methyl 8-methylnonanoate as a fragrance component due to its ester group, which is often associated with pleasant scents. Additionally, its potential antioxidant properties could be beneficial in skincare products, helping to protect the skin from oxidative stress .

Environmental Science: Pollution Impact Analysis

Methyl 8-methylnonanoate may play a role in environmental science by serving as a model compound to study the effects of methyl esters on environmental pollution and health damage. Its structure can help in understanding how similar compounds interact with the environment and affect human health .

Food Technology: Flavoring Agent

In food technology, Methyl 8-methylnonanoate’s structure suggests it could be used as a flavoring agent. Its methyl ester group is similar to those found in flavor compounds, and it could contribute to the aroma profile of various food products .

Materials Science: Polymer Synthesis

Lastly, in materials science, Methyl 8-methylnonanoate could be used in the synthesis of polymers. Its chemical structure allows it to act as a monomer that can be polymerized to create new materials with specific properties for industrial applications .

Safety and Hazards

When handling Methyl 8-methylnonanoate, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . It is also recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . In case of contact with eyes, rinse with pure water for at least 15 minutes and consult a doctor .

properties

IUPAC Name

methyl 8-methylnonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNAWMXEJTQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609119
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-methylnonanoate

CAS RN

5129-54-4
Record name Methyl 8-methylnonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-methylnonanoate
Reactant of Route 2
Reactant of Route 2
Methyl 8-methylnonanoate
Reactant of Route 3
Reactant of Route 3
Methyl 8-methylnonanoate
Reactant of Route 4
Reactant of Route 4
Methyl 8-methylnonanoate
Reactant of Route 5
Reactant of Route 5
Methyl 8-methylnonanoate
Reactant of Route 6
Reactant of Route 6
Methyl 8-methylnonanoate

Q & A

Q1: What makes the natural deuterium distribution in Methyl 8-methylnonanoate significant?

A1: The natural distribution of deuterium (2H) in Methyl 8-methylnonanoate is nonstatistical and reveals crucial information about its biosynthesis. [] Quantitative 2H NMR spectroscopy studies show a distinct pattern of deuterium enrichment and depletion at specific positions within the molecule. For instance, the isobutyl portion is more depleted in deuterium compared to the methylenic portion. [] This non-uniform distribution suggests that the hydrogen atoms incorporated during its biosynthesis originate from different sources, providing insights into the metabolic pathways involved.

Q2: How does the study on Amruthadi Kashaya relate to Methyl 8-methylnonanoate?

A2: The study on Amruthadi Kashaya, an Ayurvedic formulation, identified Methyl 8-methylnonanoate as one of the bioactive molecules present in the formulation. [] While this research doesn't delve specifically into the individual properties of Methyl 8-methylnonanoate, its presence alongside other compounds like α-Terpineol suggests potential synergistic effects contributing to the formulation's therapeutic benefits. This finding highlights the importance of studying the individual components of complex mixtures to understand their potential contributions to overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.